Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-21-15(20)11-4-3-7-18(14(11)19)9-10-5-6-12(16)13(17)8-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOXKYPIKZCEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731639 | |
| Record name | Ethyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001412-63-0 | |
| Record name | Ethyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Steps:
Formation of the Pyridine Ring:
- This can be achieved through various methods, such as the Hantzsch pyridine synthesis or the Krohnke pyridine synthesis. These methods involve condensation reactions between aldehydes, ketones, and ammonia or amines in the presence of suitable catalysts.
Introduction of the 3,4-Difluorobenzyl Group:
- This step typically involves a nucleophilic substitution or alkylation reaction. The pyridine derivative is reacted with a 3,4-difluorobenzyl halide (e.g., 3,4-difluorobenzyl bromide) in the presence of a base.
-
- The carboxylic acid group on the pyridine ring can be esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) or an enzyme.
Analysis of Related Compounds
Compounds with similar structures, such as those featuring 2,4-difluorobenzyl groups, have shown promising biological activities. For example, the 2,4-difluorobenzyl carboxamide derivative of hydroxypyridone carboxylic acid exhibited enhanced inhibition of RT polymerase and RNase H activities. This suggests that modifications with difluorobenzyl groups can significantly impact the biological efficacy of compounds.
While specific literature on Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is not readily available, its synthesis can be inferred from general organic chemistry principles and related compounds. The introduction of a 3,4-difluorobenzyl group and esterification are key steps in its preparation. Further research and experimentation would be necessary to optimize the synthesis and evaluate its biological properties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate as an antiviral agent. Its structural similarity to known antiviral compounds allows it to inhibit viral replication mechanisms effectively.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyridine compounds exhibit significant activity against HIV integrase. The compound was tested alongside other analogs, showing promising results in vitro against HIV strains .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Dihydropyridine derivatives are known for their ability to induce apoptosis in cancer cells.
Data Table: Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | A549 (Lung) | 15.0 |
This table indicates that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Enzyme Inhibition
Another application of this compound lies in its ability to act as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in metabolic pathways relevant to various diseases.
Case Study : Research indicates that the compound can inhibit certain kinases that are critical in cancer signaling pathways. Inhibition studies reveal that it can effectively reduce the phosphorylation levels of target proteins involved in tumor growth .
Synthetic Applications
The synthesis of this compound has been optimized for use as an intermediate in the production of more complex pharmaceuticals. Its ability to be modified at various positions makes it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives. Key structural analogs from the evidence include:
Key Observations :
- N1 Substituents: The target compound’s 3,4-difluorobenzyl group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and alter electronic distribution compared to non-fluorinated benzyl analogs (e.g., compounds 5o, 7, and 8) .
- C5 Substituents: Unlike compounds 5o, 7, and 8, the target lacks a hydroxybenzoyl or methoxybenzoyl group at C3.
Physicochemical Properties
- Melting Points : The melting point of the target compound is unreported, but comparisons with analogs suggest substituents significantly influence this property. For instance, compound 7 (methyl ester with a hydroxybenzoyl group) has a higher melting point (150–152°C ) than compound 8 (ethyl ester analog, 115–117°C ), likely due to stronger intermolecular hydrogen bonding from the C5 hydroxy group . The target compound’s lack of a polar C5 substituent may result in a lower melting point than 7 but higher than 8 .
- Synthetic Yields : Compound 8 (ethyl ester, 73% yield) demonstrates higher synthetic efficiency than 7 (methyl ester, 60% yield), suggesting ethyl esters may be more favorable in this reaction system . Data for the target compound’s synthesis are unavailable.
Implications of Fluorine Substitution
The 3,4-difluorobenzyl group in the target compound introduces two fluorine atoms, which:
Increase Lipophilicity : Fluorine’s hydrophobic character enhances membrane permeability, a critical factor in drug design.
Modulate Electronic Effects : The electron-withdrawing nature of fluorine may stabilize the pyridine ring and influence reactivity or binding interactions.
Improve Metabolic Stability : Fluorine can block oxidative metabolic pathways, extending the compound’s half-life .
Biological Activity
Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article examines its biological activity based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a dihydropyridine ring with a 3,4-difluorobenzyl group and an ethyl ester. The synthesis typically involves:
- Condensation Reaction : 3,4-difluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).
- Cyclization : The intermediate undergoes cyclization with ammonium acetate.
- Esterification : Final esterification with ethanol yields the desired product.
This compound acts through several mechanisms:
- Enzyme Modulation : It may influence the activity of specific enzymes or receptors, leading to changes in cellular processes.
- Antiviral Activity : Similar compounds have shown significant inhibition against HIV-1 integrase at low micromolar concentrations, suggesting potential antiviral properties .
Antimicrobial Activity
Research indicates that dihydropyridine derivatives exhibit antimicrobial properties. This compound has been linked to:
- Inhibition of Bacterial Growth : Studies have demonstrated its effectiveness against various bacterial strains .
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests it may possess antiviral properties. Specific findings include:
- Inhibition of HIV-1 Integrase : Compounds with similar structures have shown IC50 values in the range of submicromolar concentrations against HIV .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | Chlorine substituents | Moderate antimicrobial activity |
| Ethyl 1-(3,4-dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | Methoxy groups | Lower antiviral efficacy |
| This compound | Fluorine substituents | Enhanced stability and potency |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their mechanisms:
- Antiviral Efficacy : Research has shown that similar compounds can inhibit both reverse transcriptase (RT) and integrase (IN) in HIV at micromolar concentrations .
- Antimicrobial Studies : A study highlighted the antimicrobial properties of dihydropyridine derivatives, including those structurally related to this compound .
Q & A
Q. What are the key synthetic routes for Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate?
The compound is typically synthesized via cyclization reactions. One method involves a Michael addition of ethyl cyanoacetate to a precursor followed by cyclization and Dimroth rearrangement, yielding the dihydropyridine core . Another route refluxes the ethyl ester with hydrazine monohydrate to form derivatives, demonstrating the reactivity of the ester group toward nucleophiles . Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for achieving yields >70% .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks at δ ~8.30 (dd, J = 7.2, 2.2 Hz) and δ ~163.0 (C=O) confirm the dihydropyridine ring and ester functionality .
- MS : ESI-MS (m/z 539.2 [MH+]) or similar data validates molecular weight .
- Elemental analysis : Matching calculated and observed C/H/N/S percentages ensures purity .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
Yield discrepancies (e.g., 51% vs. 73% in similar syntheses ) often arise from:
Q. What role does the 3,4-difluorobenzyl substituent play in biological activity?
The 3,4-difluorobenzyl group enhances lipophilicity and target binding in pharmacologically active analogs. For example, HIV-1 integrase inhibitors with this moiety show improved potency due to hydrophobic interactions with the enzyme’s active site . Structure-activity relationship (SAR) studies suggest that fluorine atoms stabilize ligand-receptor interactions via electrostatic effects .
Q. How are contradictions in spectroscopic data resolved between synthesis batches?
Discrepancies in NMR or melting points (e.g., 128–130°C vs. 115–117°C for related esters ) may indicate:
- Tautomerism : The 2-oxo-1,2-dihydropyridine ring can exhibit keto-enol tautomerism, shifting NMR peaks .
- Polymorphism : Crystallization conditions (solvent, cooling rate) affect solid-state structure and melting points .
- Impurities : LC-MS or HPLC can identify side products like unreacted intermediates .
Q. Which computational or experimental methods are used to study crystallographic properties?
- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
- Docking simulations : While not directly evidenced here, molecular docking could predict interactions with biological targets by leveraging the compound’s structural analogs .
Methodological Considerations
- Synthetic Protocol Validation : Always cross-validate new routes with control reactions and spectral comparisons to literature data .
- Data Reproducibility : Document reaction conditions meticulously (e.g., anhydrous solvents, inert atmosphere) to mitigate batch-to-batch variability .
- Advanced Characterization : Combine NMR, MS, and elemental analysis for unambiguous confirmation, especially when modifying the dihydropyridine scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
